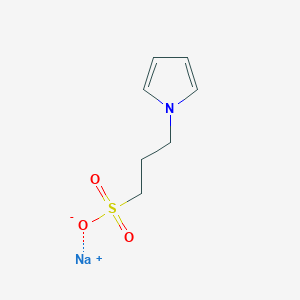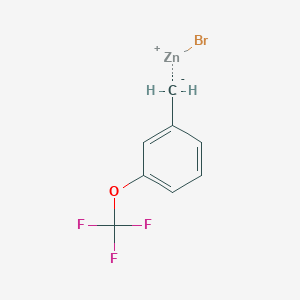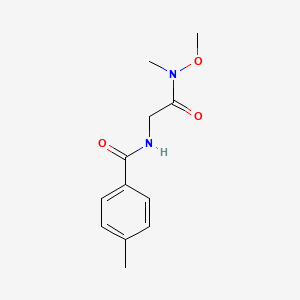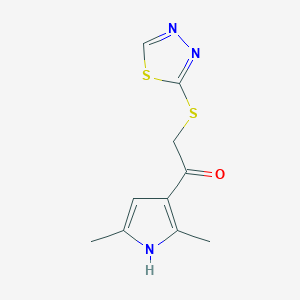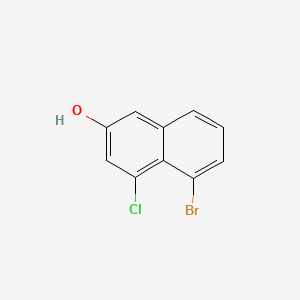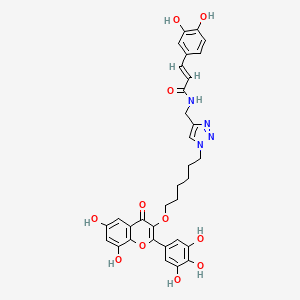
Hpa-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hpa-IN-1 is a potent and selective inhibitor of human pancreatic alpha-amylase. It has shown significant inhibitory activity with an IC50 value of 12.0 micromolar for human pancreatic alpha-amylase and 410.4 micromolar for alpha-glucosidase . This compound is primarily used in research settings to study the inhibition of these enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hpa-IN-1 involves a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve multi-step organic synthesis, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic route to maximize yield and purity, as well as the use of large-scale reactors and purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Hpa-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
Hpa-IN-1 has several scientific research applications, including:
Chemistry: Used to study enzyme inhibition and the development of enzyme inhibitors.
Biology: Employed in research on metabolic pathways involving alpha-amylase and alpha-glucosidase.
Medicine: Investigated for potential therapeutic applications in conditions related to enzyme activity, such as diabetes.
Industry: Utilized in the development of enzyme inhibitors for various industrial processes.
Mécanisme D'action
Hpa-IN-1 exerts its effects by selectively inhibiting human pancreatic alpha-amylase. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition disrupts the normal enzymatic activity, leading to a decrease in the breakdown of starch into glucose . The molecular targets involved include the active site residues of human pancreatic alpha-amylase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acarbose: Another alpha-amylase inhibitor used in the treatment of diabetes.
Miglitol: An alpha-glucosidase inhibitor with similar applications.
Voglibose: Another alpha-glucosidase inhibitor used in diabetes management.
Uniqueness
Hpa-IN-1 is unique due to its high selectivity and potency for human pancreatic alpha-amylase compared to other similar compounds. Its distinct chemical structure allows for specific binding to the enzyme’s active site, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C33H32N4O11 |
|---|---|
Poids moléculaire |
660.6 g/mol |
Nom IUPAC |
(E)-N-[[1-[6-[6,8-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxyhexyl]triazol-4-yl]methyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C33H32N4O11/c38-21-14-22-29(45)33(31(48-32(22)27(43)15-21)19-12-25(41)30(46)26(42)13-19)47-10-4-2-1-3-9-37-17-20(35-36-37)16-34-28(44)8-6-18-5-7-23(39)24(40)11-18/h5-8,11-15,17,38-43,46H,1-4,9-10,16H2,(H,34,44)/b8-6+ |
Clé InChI |
GHFDDGMHXVCMCJ-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)NCC2=CN(N=N2)CCCCCCOC3=C(OC4=C(C3=O)C=C(C=C4O)O)C5=CC(=C(C(=C5)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)NCC2=CN(N=N2)CCCCCCOC3=C(OC4=C(C3=O)C=C(C=C4O)O)C5=CC(=C(C(=C5)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


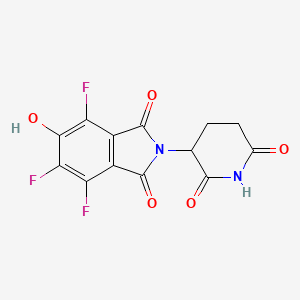
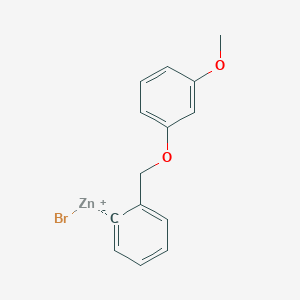
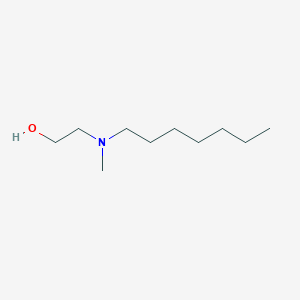
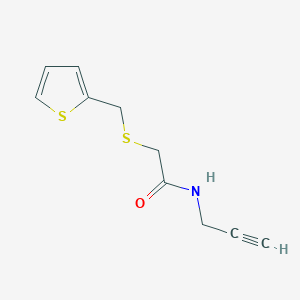
![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
![(2'-(tert-Butyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14895638.png)
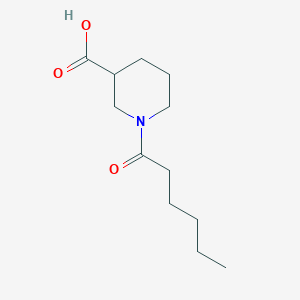
![[4-[(1S,11S,12R,16S)-11-acetyl-13,15-dioxo-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B14895643.png)
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)
